Vanillin
Overview
Description
Vanillin is an aromatic compound found in a variety of natural sources, including vanilla beans, cloves, cinnamon, and cocoa beans. It is also used as a flavoring agent in many food and beverage products. Vanillin has been studied extensively for its potential medicinal properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, vanillin has been used in laboratory experiments to study its mechanism of action, biological activity, and biochemical and physiological effects.
Scientific research applications
Gastroprotective Effects
Vanillin has demonstrated significant gastroprotective activity in gastric ulcers through multiple actions. These include the inhibition of gastric secretion and acidity, reduction of inflammation and oxidative stress, suppression of the expression of NF-κB, and restoration of histological architecture in the gastric lining. This was observed in studies on rats with ethanol-induced gastric injury, where vanillin effectively alleviated damage and activated mast cells (Al Asmari et al., 2015).
Biotechnological Production
Vanillin is produced biotechnologically due to the high demand that cannot be met solely through natural extraction or chemical synthesis. Biotechnological methods include utilizing microorganisms and plant cells to convert various substrates like eugenol, isoeugenol, and ferulic acid into vanillin. This approach is considered more economically viable and environmentally friendly compared to traditional methods (Kaur & Chakraborty, 2013).
Antimicrobial Activity in the Human Gut
Vanillin's interaction with human gut microbiota reveals its role in countering antimicrobial activity. The gut microbiome adapts to dietary vanillin, employing specific metabolic pathways to mitigate its antimicrobial effects. This adaptation is crucial for understanding how dietary habits influence gut microbiota composition and functionality (Yadav, Pandey, & Chauhan, 2020).
Renewable Chemical Applications
Vanillin is also used as a building block for bio-based polymers and renewable chemicals. Being one of the few aromatic compounds produced from biomass, it's integral in synthesizing bio-based polymers that require aromatic monomers for optimal thermo-mechanical properties (Fache, Boutevin, & Caillol, 2016).
Role in Diabetes Management
Research has identified vanillin as a potential inhibitor of α-glucosidase, an enzyme relevant in diabetes management. Vanillin binds to α-glucosidase, creating steric hindrance and inhibiting its activity, which could contribute to the development of special dietary foods for diabetes management (Liu et al., 2021).
Obesity and Gut Microbiota Composition
Vanillin has shown effectiveness in ameliorating high-fat-diet-induced obesity in mice. It positively influences body weight, blood properties, insulin sensitivity, inflammatory factors, and gut microbiota composition. Vanillin enhances short-chain fatty acid production and modifies the gut microbiota, reducing the abundance of certain bacteria linked to obesity (Guo et al., 2018).
Antidepressant Effects
Vanillin has demonstrated potential antidepressant effects in rats subjected to chronic mild stress. It restored behavioral and biochemical changes associated with stress, reduced brain MDA and NO levels, and increased brain GSH and serotonin levels. This suggests vanillin's potential use in managing stress-related disorders (Abo-Youssef, 2016).
Anticancer Potential
Vanillin's role in redox status regulation and its potential contribution to cancer prevention and treatment has been highlighted. Its antioxidant properties are closely linked to its pharmacological activities, making it a significant compound in the development of anticancer agents (Bezerra, Soares, & de Sousa, 2016).
Sensing and Detection Applications
Vanillin's detection in air is important due to its widespread use in various industries. Novel methods for fast and efficient detection of vanillin have been developed, including electrochemical sensors. These sensors offer excellent sensitivity and selectivity, crucial for monitoring vanillin in various applications (Manikandan et al., 2022).
properties
IUPAC Name |
4-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOGOJBHIARFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VANILIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021969 | |
Record name | 4-Hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzaldehyde, 4-hydroxy-3-methoxy- | |
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Record name | Vanillin | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | VANILIN | |
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Record name | Vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |
Record name | VANILLIN | |
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Record name | VANILLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
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Flash Point |
153 °C (307 °F) - closed cup, 153 °C c.c. | |
Record name | VANILLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
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Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol) | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | VANILLIN | |
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Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Vanillin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/819/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³ | |
Record name | VANILLIN | |
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Vapor Density |
5.2 (Air = 1), Relative vapor density (air = 1): 5.2 | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VANILIN | |
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Vapor Pressure |
1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible) | |
Record name | VANILLIN | |
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Record name | Vanillin | |
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Product Name |
Vanillin | |
Color/Form |
White crystalline needles from water, White or off-white nonhygroscopic crystalline powder | |
CAS RN |
121-33-5 | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C | |
Record name | VANILLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | VANILLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1027 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vanillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | VANILIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1740 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.